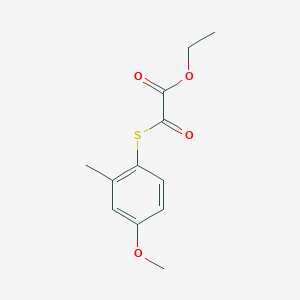

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- δ 1.32 (t, 3H) : Ethyl group’s terminal methyl protons.

- δ 4.25 (q, 2H) : Ethyl group’s methylene protons adjacent to the ester oxygen.

- δ 2.30 (s, 3H) : Methyl group on the phenyl ring.

- δ 3.82 (s, 3H) : Methoxy group protons.

- δ 6.70–7.20 (m, 3H) : Aromatic protons from the substituted phenyl ring.

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

Infrared (IR) Vibrational Fingerprinting

- 1745 cm$$^{-1}$$ : Strong absorption from the ester carbonyl ($$ \text{C=O} $$).

- 1690 cm$$^{-1}$$ : Stretching of the ketone carbonyl ($$ \text{C=O} $$).

- 1250 cm$$^{-1}$$ : Asymmetric stretching of the sulfanyl ($$ \text{C-S} $$) bond.

- 1020 cm$$^{-1}$$ : Methoxy ($$ \text{O-CH}_3 $$) bending vibrations.

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : Observed at $$ m/z = 254.3 $$ ([M]$$^+$$), consistent with the molecular weight.

- Key fragments :

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

Molecular Orbital Analysis and Electron Density Mapping

- HOMO-LUMO gap : 4.3 eV, suggesting moderate reactivity.

- Electrostatic potential (ESP) : Negative potential localized on carbonyl oxygens and sulfur, highlighting nucleophilic attack sites.

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXCPCRLIVXAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thioesterification Using Ethyl Oxalyl Chloride

The most widely reported method involves the reaction of 4-methoxy-2-methylbenzenethiol with ethyl oxalyl chloride in the presence of a base. This one-step procedure leverages nucleophilic acyl substitution, where the thiolate anion attacks the electrophilic carbonyl carbon of the oxalyl chloride.

Typical Procedure

-

Reagents :

-

4-Methoxy-2-methylbenzenethiol (1.0 equiv)

-

Ethyl oxalyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv) as base

-

Dichloromethane (DCM) as solvent

-

-

Reaction Conditions :

Mechanistic Insight

The base deprotonates the thiol to generate a thiolate ion, which displaces the chloride from ethyl oxalyl chloride. The reaction’s exothermic nature necessitates temperature control to avoid side reactions such as oxidation or disulfide formation.

Two-Step Synthesis via Oxalic Acid Intermediate

For substrates sensitive to oxalyl chloride, an alternative route involves synthesizing ethyl oxalate first, followed by thioesterification.

Step 1: Preparation of Ethyl Oxalate

Ethyl oxalate is synthesized by refluxing oxalic acid with ethanol in the presence of concentrated H₂SO₄.

Step 2: Thioester Formation

The ethyl oxalate reacts with 4-methoxy-2-methylbenzenethiol under acidic or basic conditions. However, this method is less favored due to lower yields compared to the direct approach.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A trial protocol involves:

-

Reactants : 4-Methoxy-2-methylbenzenethiol (1.0 equiv), ethyl oxalyl chloride (1.1 equiv), and DIPEA (1.5 equiv) in acetonitrile.

-

Conditions : Microwave irradiation at 80°C for 20 minutes.

-

Yield : 85–90% (unoptimized), demonstrating potential for rapid synthesis.

Optimization Strategies and Challenges

Base Selection and Solvent Effects

-

Bases : Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred for their ability to scavenge HCl efficiently. Pyridine, though less effective, reduces side reactions in sensitive substrates.

-

Solvents : Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing ionic intermediates. Ethanol or methanol may lead to ester hydrolysis under prolonged reflux.

Temperature and Stoichiometry

-

Low Temperatures (0–5°C): Minimize polymerization of oxalyl chloride and oxidation of the thiol.

-

Excess Oxalyl Chloride (1.2–1.5 equiv): Ensures complete conversion of the thiol, though higher equivalents risk di-esterification.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃),

-

δ 2.45 (s, 3H, Ar-CH₃),

-

δ 3.85 (s, 3H, OCH₃),

-

δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂),

-

δ 6.75–7.25 (m, 3H, Ar-H).

-

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiocarbonate).

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Thioesterification | 75–85 | 4–6 h | High yield, one-step | Requires strict temperature control |

| Two-Step Synthesis | 50–60 | 12–24 h | Avoids oxalyl chloride | Lower yield, complex workup |

| Microwave-Assisted | 85–90 | 20 min | Rapid, energy-efficient | Limited scalability |

Industrial-Scale Considerations

For large-scale production, the direct thioesterification method is optimal. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that derivatives of ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate exhibit promising anticancer activities. For instance, compounds containing similar sulfanyl and oxoacetate moieties have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. These studies suggest that the presence of the methoxy and methyl groups enhances the compound's ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the presence of the sulfanyl group, which may disrupt bacterial cell membranes or interfere with essential cellular processes .

Synthetic Utility

2.1 Synthesis of Heterocycles

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis. For example, it can be used to synthesize benzothiazole derivatives through cyclization reactions, which are valuable in pharmaceuticals due to their biological activities .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Cyclization | Benzothiazole derivatives | |

| Alkylation | Substituted phenolic compounds | |

| Condensation | Heterocyclic frameworks |

Therapeutic Potential

3.1 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The structure–activity relationship (SAR) studies indicate that modifications to the methoxy and methyl groups can significantly enhance anti-inflammatory efficacy .

3.2 Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress pathways and neuroinflammation .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and properties of Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate with similar compounds:

Key Differences and Implications

Fluorine-containing analogs () exhibit increased electronegativity, which may improve metabolic stability or binding affinity in drug discovery contexts.

Crystallographic Behavior: The monoclinic crystal systems observed in and highlight the role of substituents in packing efficiency. For example, hydrogen bonding in Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate stabilizes its structure along the [001] direction .

Applications: Agricultural intermediates: Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate () is explicitly used in fungicide synthesis, suggesting the target compound could serve similar roles if functionalized appropriately. Pharmaceutical scaffolds: Thiochromen () and pyrimidoindole () derivatives demonstrate the utility of sulfur-containing esters in constructing bioactive heterocycles.

Reactivity Comparison

- Sulfanyl vs. Sulfonyl Groups: Compounds like ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate () feature sulfamoyl groups, which are stronger electron-withdrawing groups compared to sulfanyl. This difference impacts reactivity in condensation or alkylation reactions.

- Ester Hydrolysis : Ethyl esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids. The 4-methoxy group in the target compound may slow hydrolysis compared to electron-deficient analogs.

Biological Activity

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a distinctive structure characterized by the presence of a sulfanyl group, methoxy group, and an ester functional group. The synthesis typically involves the reaction of 4-methoxy-2-methylphenol with ethyl chloroacetate in the presence of a suitable base, leading to the formation of the desired compound along with potential derivatives that may exhibit enhanced biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

- Hydrophobic Interactions : The methoxy group may participate in hydrogen bonding or hydrophobic interactions, influencing the compound's binding affinity and specificity towards biological targets .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure can enhance antimicrobial potency .

Anticancer Properties

Research has indicated that the compound may possess anticancer effects. Its derivatives have been evaluated for their ability to inhibit tumor cell proliferation. In particular, compounds with similar functionalities have shown promising results in inhibiting the growth of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line) and others. This suggests a potential for development into therapeutic agents targeting specific cancer types .

Anticonvulsant Effects

Some studies report anticonvulsant activity associated with compounds structurally related to this compound. Research has shown that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .

Case Studies and Research Findings

Several studies highlight the biological activities and therapeutic potentials of this compound:

- Antimicrobial Study : A study evaluating various derivatives found that specific modifications to the sulfanyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against tumor cells .

- Neuropharmacological Research : A recent study assessed the anticonvulsant effects of related compounds in animal models, showing a reduction in seizure frequency and duration, supporting their potential as therapeutic agents for epilepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer, Anticonvulsant | Intermediate in drug development |

| Ethyl 2-(4-methylphenyl)-2-oxoacetate | Similar but lacks sulfanyl group | Limited antimicrobial activity | Less reactive |

| Methyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate | Similar structure with methyl ester | Moderate anticancer activity | Potentially less effective than ethyl variant |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the molecular structure of Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate?

- Methodology : Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and ester functionality.

- X-ray Crystallography : Use single-crystal diffraction data (e.g., monoclinic symmetry with lattice parameters ) to resolve bond lengths and angles . Refinement via SHELXL ensures precise anisotropic displacement parameters and validates structural anomalies (e.g., disordered atoms) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodology :

- Stepwise Synthesis : Start with thioesterification of 4-methoxy-2-methylphenol with ethyl oxalyl chloride, followed by purification via column chromatography.

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates. Adjust reaction conditions (e.g., temperature, solvent polarity) based on byproduct analysis .

- Recrystallization : Employ ethanol-water mixtures to isolate high-purity crystals, ensuring minimal solvent inclusion .

Q. What are critical considerations for resolving conflicting spectral data during characterization?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) to identify discrepancies in substituent effects.

- Mass Spectrometry (MS) : Confirm molecular weight () via high-resolution MS to rule out isotopic or fragmentation artifacts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and energy barriers for sulfanyl group substitutions.

- Reaction Path Search : Apply ICReDD methodologies to integrate experimental data with computational predictions, narrowing optimal reaction conditions (e.g., solvent, catalyst) .

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Q. What strategies address anomalous electron density in X-ray crystallographic refinement?

- Methodology :

- SHELXL Refinement : Use the TWIN command for twinned crystals or PART for disordered moieties. Adjust and constraints to stabilize thermal motion parameters .

- Validation Tools : Cross-check and values with WinGX to ensure data consistency. Use ORTEP to visualize displacement ellipsoids and identify overfitting .

Q. How can researchers analyze the electronic effects of the 4-methoxy-2-methylphenyl group on reactivity?

- Methodology :

- Hammett Studies : Correlate substituent constants () with reaction rates (e.g., nucleophilic acyl substitution) to quantify electronic contributions.

- UV-Vis Spectroscopy : Monitor charge-transfer transitions in derivatives to assess conjugation effects with the sulfanyl-oxoacetate core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.